

Crystallographic Data of Monoazo Lake Pigments: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	C.I. Pigment Red 52:1	
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This technical guide provides a comprehensive overview of the crystallographic data of monoazo lake pigments, a class of organic colorants widely used in various industries, including pharmaceuticals for coatings and coloration. Understanding the solid-state chemistry of these pigments is crucial for controlling their physical and chemical properties, such as color, stability, and dissolution rates. This document summarizes key crystallographic data, details the experimental protocols for their determination, and provides visualizations of experimental workflows.

Introduction to Monoazo Lake Pigments

Monoazo lake pigments are formed by the precipitation of a water-soluble monoazo dye with a metallic salt, typically of calcium, barium, or strontium. The resulting insoluble pigment exhibits distinct crystalline structures that dictate its performance characteristics. The molecular structure generally consists of an aromatic or heteroaromatic ring system linked by an azo group (-N=N-) to a coupling component, often a naphthol derivative. The presence of sulfonic acid and/or carboxylic acid groups facilitates the formation of the metallic salt.

Crystallographic Data of Selected Monoazo Lake Pigments



The determination of the crystal structures of monoazo lake pigments is challenging due to their low solubility, which often hinders the growth of single crystals suitable for X-ray diffraction. Consequently, many structures are solved from high-resolution powder X-ray diffraction data. The following tables summarize the crystallographic data for several industrially significant monoazo lake pigments.

Table 1: Crystallographic Data of C.I. Pigment Red 57:1 Hydrates

C.I. Pigment Red 57:1 is one of the most important organic red pigments, and its different hydration states exhibit distinct crystal structures. All three phases crystallize in the monoclinic space group P21/c with four molecules per unit cell (Z=4).[1][2][3] The crystal structures consist of double layers, with a polar layer containing water molecules, calcium ions, and the sulfonate and carboxylate groups, and a nonpolar layer comprising the naphthalene and toluene moieties.[1][3]

Hydration State	Chemical Formula	Crystal System	Space Group	Z	Unit Cell Parameters
Anhydrous	Ca(C18H12N2 O6S)	Monoclinic	P21/c	4	Data not available in searched literature
Monohydrate	Ca(C18H12N2 O6S)·H2O	Monoclinic	P21/c	4	Data not available in searched literature
Trihydrate	Ca(C18H12N2 O6S)·3H2O	Monoclinic	P21/c	4	Data not available in searched literature

Table 2: Crystallographic Data of Other Monoazo Lake Pigments



Pigment Name	C.I. Name	Chemical Formula	Crystal System	Space Group	Z	Unit Cell Paramete rs
Pigment Red 48:2 (α-phase)	15865:2	Ca(C18H11 CIN2O6S)· H2O	Monoclinic	P21/c	4	a = 25.186(3) Å, b = 6.848(1) Å, c = 22.863(3) Å, β = 100.95(1)°
Pigment Red 53:2 (y-phase)	15585:2	Ca(C17H12 CIN2O4S)2· 2H2O	Monoclinic	P21/c	2	a = 23.327(2) Å, b = 6.9531(6) Å, c = 12.015(1) Å, β = 101.46(1)°
Pigment Red 4	12085	C16H11CIN 2O3	Monoclinic	P21/c	4	a = 6.94030(10) Å, b = 12.6111(2) Å, c = 15.7945(2) Å, β = 96.4440(10)°

Experimental Protocols

The crystallographic data presented in this guide are primarily obtained through single-crystal and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)



Due to the aforementioned difficulty in growing suitable single crystals of monoazo lake pigments, this technique is less common but provides the most accurate structural information when successful.

Methodology:

- Crystal Growth: High-quality single crystals are grown from a dilute solution of the purified pigment in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor diffusion methods are commonly employed. The ideal crystal size for SC-XRD is typically in the range of 0.1 to 0.5 mm in all dimensions.
- Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.
- Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a
 monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The crystal is rotated, and the
 diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector). Data is
 collected over a wide range of angles to ensure a complete dataset.
- Data Processing: The collected diffraction intensities are integrated, corrected for various factors (e.g., Lorentz and polarization effects, absorption), and scaled.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is the more common technique for the structural characterization of monoazo lake pigments due to the microcrystalline nature of the precipitated powders.

Methodology:

 Sample Preparation: A fine powder of the pigment is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate diffraction angles.



- Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The sample is typically rotated during the measurement to ensure that all possible crystal orientations are sampled.
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The
 positions and intensities of the diffraction peaks are used to determine the unit cell
 parameters and space group of the crystalline phase.
- Structure Solution (ab initio): For novel structures, the unit cell is first indexed from the peak
 positions. The integrated intensities of the peaks are then used in structure solution
 programs, often employing real-space methods like simulated annealing, to determine the
 arrangement of the molecule within the unit cell.
- Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental pattern, refining the structural and instrumental parameters to obtain the final crystal structure.

Visualizations

The following diagrams illustrate the general workflows for determining the crystal structure of monoazo lake pigments.

General experimental workflow for crystal structure determination.

Data analysis pathways for crystallographic data.

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